molecular formula C14H15NO3S B14622216 Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide CAS No. 60263-80-1

Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide

Cat. No.: B14622216
CAS No.: 60263-80-1
M. Wt: 277.34 g/mol
InChI Key: ODBZRVDFVMOCMZ-UHFFFAOYSA-N
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Description

Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide is a chemical compound that belongs to the class of pyridine derivatives Pyridine itself is a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide typically involves the introduction of the sulfonyl group and the oxidation of the pyridine ring. One common method involves the reaction of 2,5-dimethylbenzyl chloride with pyridine under basic conditions to form the intermediate compound. This intermediate is then treated with a sulfonylating agent, such as sulfonyl chloride, to introduce the sulfonyl group. Finally, the compound is oxidized using an oxidizing agent like hydrogen peroxide or a peracid to form the 1-oxide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically use similar reaction conditions but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can remove the oxygen from the 1-oxide group, reverting it to the parent sulfonyl compound.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce the parent sulfonyl compound.

Scientific Research Applications

Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-: Lacks the 1-oxide group, making it less reactive in certain oxidation reactions.

    Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-4-methyl-: Contains an additional methyl group, which can influence its chemical properties and reactivity.

Uniqueness

Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide is unique due to the presence of the 1-oxide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

60263-80-1

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfonyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C14H15NO3S/c1-11-6-7-12(2)13(9-11)10-19(17,18)14-5-3-4-8-15(14)16/h3-9H,10H2,1-2H3

InChI Key

ODBZRVDFVMOCMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CS(=O)(=O)C2=CC=CC=[N+]2[O-]

Origin of Product

United States

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